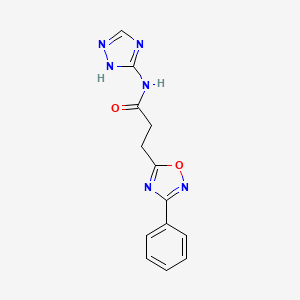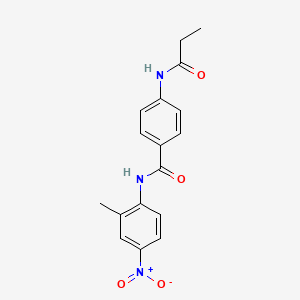![molecular formula C24H28N4O2 B11009397 N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11009397.png)
N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a piperazine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Introduction of the Benzyl Group: The benzyl group is typically introduced via reductive amination, where a benzylamine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide analogs: These compounds share a similar core structure but differ in the substituents attached to the indole or piperazine rings.
Other Piperazine Derivatives: Compounds such as 1-benzylpiperazine and its derivatives, which have similar pharmacological properties.
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c29-23(28-15-13-27(14-16-28)18-19-7-2-1-3-8-19)11-6-12-25-24(30)22-17-20-9-4-5-10-21(20)26-22/h1-5,7-10,17,26H,6,11-16,18H2,(H,25,30) |
InChI Key |
AOSLZJUJFVTGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11009324.png)
![1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11009330.png)
![1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009334.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11009345.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11009346.png)
![5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11009349.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11009353.png)
![(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11009355.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11009376.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B11009384.png)
![2,3-dimethyl-5-oxo-N-(pyridin-3-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009386.png)
